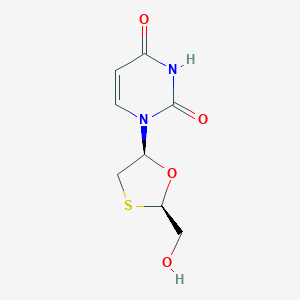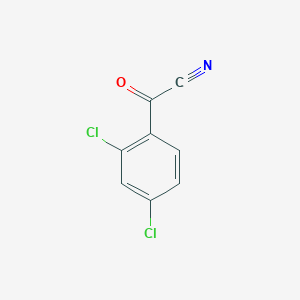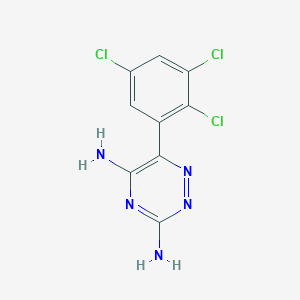
Argatroban
Descripción general
Descripción
Argatroban is a synthetic direct thrombin inhibitor used primarily as an anticoagulant. It is particularly effective in the prevention and treatment of thrombosis in patients with heparin-induced thrombocytopenia. This compound is a small molecule that selectively and reversibly binds to the active site of thrombin, inhibiting its activity and thus preventing blood clot formation .
Mecanismo De Acción
Target of Action
Argatroban is a direct, selective thrombin inhibitor . Thrombin is a key enzyme in the coagulation cascade, playing a crucial role in the formation of blood clots. By inhibiting thrombin, this compound prevents the formation of fibrin, the main component of blood clots .
Mode of Action
This compound exerts its anticoagulant effects by inhibiting thrombin-catalyzed or -induced reactions . It binds reversibly to the active site of thrombin, preventing thrombin from catalyzing the conversion of fibrinogen to fibrin .
Biochemical Pathways
This compound affects several biochemical pathways related to coagulation. It inhibits the activation of coagulation factors V, VIII, and XIII, which are essential for the formation of a stable fibrin clot . It also inhibits the activation of protein C, an anticoagulant protein that degrades activated coagulation factors Va and VIIIa . Furthermore, this compound inhibits platelet aggregation, a process that contributes to clot formation .
Pharmacokinetics
This compound is administered intravenously, and its plasma concentrations reach steady state within 1 to 3 hours . It is metabolized in the liver and has a half-life of about 50 minutes . Because of its hepatic metabolism, it may be used in patients with renal dysfunction . The drug’s anticoagulant effects and plasma concentrations follow similar, predictable temporal response profiles, with low intersubject variability .
Result of Action
The primary result of this compound’s action is the prevention and treatment of thrombosis, particularly in patients with heparin-induced thrombocytopenia (HIT) . By inhibiting thrombin, this compound prevents the formation of fibrin clots, thereby reducing the risk of thrombotic events. It has also been shown to normalize platelet count in patients with HIT .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. This compound is often used in combination with warfarin, a common anticoagulant. The combination of these two drugs can lead to a falsely elevated prothrombin time and inr . Additionally, certain pathological conditions, such as sepsis, can affect the pharmacokinetics of this compound .
Análisis Bioquímico
Biochemical Properties
Argatroban is a direct, selective thrombin inhibitor . It interacts with thrombin, a key enzyme in the coagulation cascade, and inhibits its activity . This interaction is reversible, and this compound binds to the active site of thrombin . This compound exerts its anticoagulant effects by inhibiting thrombin-catalyzed or -induced reactions, including fibrin formation; activation of coagulation factors V, VIII, and XIII; protein C; and platelet aggregation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by preventing the formation of thrombi . This compound is also known to possess anti-inflammatory and antiviral activities . It has been shown to improve microcirculatory flow, increase the speed and completeness of recanalization, and prevent reocclusion in animal stroke models .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its binding interactions with thrombin . As a direct thrombin inhibitor, it reversibly binds to the thrombin active site . This inhibits thrombin-catalyzed or -induced reactions, including fibrin formation, activation of coagulation factors V, VIII, and XIII, protein C, and platelet aggregation .
Temporal Effects in Laboratory Settings
This compound shows predictable temporal response profiles, with anticoagulant effects and plasma concentrations following similar patterns . Immediately upon initiation of this compound infusion, anticoagulant effects are produced as plasma this compound concentrations begin to rise . Steady-state levels of both drug and anticoagulant effect are typically attained within 1 to 3 hours and are maintained until the infusion is discontinued or the dosage adjusted .
Dosage Effects in Animal Models
This compound has been shown to safely augment the benefit of recombinant tissue-type plasminogen activator (rtPA) in animal stroke models
Metabolic Pathways
This compound is metabolized in the liver via hydroxylation and aromatization of the 3-methyltetrahydroquinoline ring . This metabolic process does not substantially vary with age or gender .
Transport and Distribution
This compound is administered intravenously, and drug plasma concentrations reach steady state in 1–3 hours . It is metabolized in the liver and has a half-life of about 50 minutes . Because of its hepatic metabolism, it may be used in patients with renal dysfunction .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of argatroban involves several key steps:
Adsorption: this compound is adsorbed by a strong basic ion exchange resin.
Elution and Concentration: The compound is eluted and the eluate is collected and concentrated under reduced pressure.
Neutralization and Catalytic Hydrogenation: The concentrated solution is neutralized using an acid solution, followed by the addition of palladium carbon for catalytic hydrogenation. The mixture is then filtered to remove insoluble substances while hot.
Recrystallization: Purified water is added to the this compound solution, which is then slowly cooled to room temperature for recrystallization.
Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process ensures high purity (not less than 99.5%) and low heavy metal content, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Argatroban undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although this is not a common reaction for its therapeutic use.
Reduction: Catalytic hydrogenation is a key step in its synthesis, involving the reduction of intermediate compounds.
Common Reagents and Conditions:
Catalytic Hydrogenation: Palladium carbon is used as a catalyst.
Neutralization: Acid solutions are used to adjust the pH during synthesis.
Recrystallization: Purified water is used to recrystallize the final product.
Major Products Formed: The primary product formed is this compound itself, with high purity and minimal impurities .
Aplicaciones Científicas De Investigación
Argatroban has a wide range of scientific research applications:
Medicine: It is used as an anticoagulant for patients with heparin-induced thrombocytopenia and during percutaneous coronary interventions
Biology: this compound is used in studies related to blood coagulation and thrombin inhibition.
Chemistry: It serves as a model compound for studying direct thrombin inhibitors.
Comparación Con Compuestos Similares
Bivalirudin: Another direct thrombin inhibitor used in similar clinical settings.
Lepirudin: A recombinant hirudin derivative that also inhibits thrombin but is primarily renally cleared.
Dabigatran: An oral direct thrombin inhibitor used for stroke prevention in atrial fibrillation
Uniqueness of Argatroban: this compound is unique in its hepatic metabolism, making it suitable for patients with renal dysfunction. Unlike lepirudin, which is primarily renally cleared, this compound is metabolized in the liver, allowing for its use in a broader patient population .
Propiedades
IUPAC Name |
(2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,15?,17+,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNPVXPOPUZYGB-IOVMHBDKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N6O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046467 | |
| Record name | Argatroban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Argatroban exerts its anticoagulant effects by inhibiting thrombin-catalyzed or -induced reactions, including fibrin formation; activation of coagulation factors V, VIII, and XIII; protein C; and platelet aggregation. | |
| Record name | Argatroban | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00278 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Color/Form |
Crystals from ethanol | |
CAS No. |
74863-84-6, 121785-71-5 | |
| Record name | Argatroban | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74863-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Argatroban [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074863846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Argatroban | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00278 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Argatroban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,4R)-1-[5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 121785-71-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARGATROBAN ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OCY3U280Y3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Argatroban | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8488 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
188-191 °C | |
| Record name | Argatroban | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8488 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine](/img/structure/B194306.png)








![Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride](/img/structure/B194343.png)

![ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B194352.png)
